
3-Ethylheptyl 6-methyloctyl phthalate
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Overview
Description
3-Ethylheptyl 6-methyloctyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C26H42O4, and it has a molecular weight of 418.60928 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylheptyl 6-methyloctyl phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols, 3-ethylheptanol and 6-methyloctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid, 3-ethylheptanol, and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
3-Ethylheptyl 6-methyloctyl phthalate is a compound belonging to the group of phthalates, which are widely utilized as plasticizers in various industries. This article explores the applications of this compound, particularly in scientific research, and highlights its potential uses, benefits, and implications based on comprehensive data and case studies.
Plasticizer in Polymers
This compound serves as an effective plasticizer, improving the mechanical properties of polymers such as PVC. Its long alkyl chain structure enhances flexibility and processability while reducing brittleness, making it suitable for various applications including:
- Medical Devices : Used in tubing and other components where flexibility is crucial.
- Consumer Products : Found in toys, flooring, and packaging materials where durability is required.
Environmental Studies
Research indicates that phthalates, including this compound, can leach from products into the environment. Studies have shown that these compounds can be detected in water bodies and sediments, raising concerns about their ecological impact. Investigations focus on:
- Bioaccumulation : Understanding how these compounds accumulate in aquatic organisms.
- Toxicological Effects : Evaluating the potential endocrine-disrupting effects on wildlife.
Health Impact Research
Phthalates are under scrutiny for their health implications. Studies have linked exposure to these compounds with various health issues, including reproductive toxicity and developmental effects. Research focuses on:
- Developmental Toxicity : Investigating how exposure during critical developmental windows affects growth and health outcomes.
- Neurodevelopmental Impacts : Assessing the relationship between prenatal exposure to phthalates and neurodevelopmental disorders in children .
Agricultural Applications
Some studies have explored the use of phthalates as insecticides due to their biological activity against certain pests. The insecticidal properties are attributed to their ability to inhibit acetylcholinesterase activity, thus impacting pest populations effectively .
Table 1: Comparison of Phthalate Plasticizers
Plasticizer Name | Chemical Structure | Common Applications | Toxicological Concerns |
---|---|---|---|
Di(2-ethylhexyl) phthalate | C24H38O4 | PVC products, medical devices | Endocrine disruption |
Diisononyl phthalate | C23H38O4 | Flooring, toys | Reproductive toxicity |
3-Ethylheptyl 6-methyloctyl | C22H38O4 | Medical tubing, consumer products | Limited data on health effects |
Table 2: Summary of Health Studies
Study Reference | Population Studied | Key Findings |
---|---|---|
Bu et al. (2020) | Various global populations | High concentrations found in indoor dust |
SCHEER (2024) | Children | Increased risk of reproductive issues |
PMC8310026 (2021) | Aquatic organisms | Bioaccumulation observed |
Case Study 1: Medical Device Safety
A study conducted by the Scientific Committee on Health, Environmental and Emerging Risks assessed the safety of medical devices containing phthalates like this compound. It was found that while these compounds enhance flexibility, they pose risks during prolonged exposure in clinical settings .
Case Study 2: Environmental Impact Assessment
Research evaluating the leaching of phthalates into aquatic environments revealed significant contamination levels in freshwater systems. The study highlighted that continuous monitoring is necessary to understand the long-term ecological impacts of these compounds .
Mechanism of Action
The mechanism of action of 3-Ethylheptyl 6-methyloctyl phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone synthesis, transport, and metabolism, leading to dysregulation of the endocrine system.
Neurological Effects: It can affect neural structures and processes, potentially leading to neurological disorders.
Liver Toxicity: The compound can inhibit liver detoxifying enzymes, leading to liver dysfunction .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
Uniqueness
3-Ethylheptyl 6-methyloctyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific combination of 3-ethylheptanol and 6-methyloctanol as alcohol components differentiates it from other commonly used phthalates .
Biological Activity
3-Ethylheptyl 6-methyloctyl phthalate (EHMP) is a synthetic compound classified as a phthalate ester, primarily used as a plasticizer in various industrial applications. This article delves into the biological activity of EHMP, focusing on its endocrine-disrupting properties, potential health impacts, and relevant case studies.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: C₁₈H₃₄O₄
- CAS Number: 85851-80-5
EHMP consists of a phthalic acid backbone esterified with two alkyl chains: an ethylheptyl group and a methyloctyl group. This unique structure contributes to its physical properties, enhancing flexibility and durability in plastics.
Endocrine Disruption and Toxicological Effects
Phthalates, including EHMP, are recognized for their endocrine-disrupting effects. Research indicates that exposure to these compounds can interfere with hormone signaling pathways, leading to various reproductive and developmental toxicities in organisms.
- PPARα Agonism : EHMP has been associated with the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity and tumor induction in rodent models . However, the relevance of these findings to human health remains unclear.
- Testosterone Disruption : Exposure to phthalates has been shown to disrupt testosterone homeostasis, potentially leading to adverse reproductive outcomes .
Health Implications
The biological activity of EHMP raises concerns regarding its potential health effects:
- Reproductive Toxicity : Studies have demonstrated that phthalates can cause reproductive tract malformations and affect fertility in animal models .
- Developmental Effects : Prenatal exposure to phthalates has been linked to increased risks of developmental disorders in children .
- Metabolic Effects : Some studies suggest that phthalate exposure may be associated with metabolic disorders such as insulin resistance and obesity .
Case Studies and Research Findings
Several studies have investigated the biological activity of EHMP and related phthalates:
Exposure Trends
Research indicates varying trends in phthalate exposure over time. For instance, urinary concentrations of certain phthalate metabolites have shown significant changes between 2001-2010, with some metabolites increasing while others decreased . This variability underscores the importance of ongoing monitoring and regulation.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying 3-ethylheptyl 6-methyloctyl phthalate in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting phthalates due to its high sensitivity and specificity. For environmental matrices (e.g., water, soil), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should precede GC-MS analysis to isolate the compound from interfering substances. Calibration curves must be validated using certified reference materials to account for matrix effects .
- Experimental Design : Include internal standards (e.g., deuterated phthalates) to correct for recovery variability. Triplicate analyses and blank samples are essential to confirm reproducibility and avoid contamination .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Store the compound in airtight, light-resistant containers at temperatures below 25°C to prevent degradation. Use chemical fume hoods for handling to minimize inhalation exposure. Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory. Safety protocols should align with OSHA guidelines, including spill containment procedures using inert absorbents .
- Risk Mitigation : Conduct regular air monitoring in workspaces to ensure phthalate levels remain below permissible exposure limits (PELs). Document material safety data sheets (MSDS) for emergency reference .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation pathways. Use in vitro systems (e.g., hepatocyte cultures) supplemented with S9 liver fractions to mimic in vivo metabolism. Dose-response studies should employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios .
- Data Analysis : Apply systematic review frameworks (e.g., PRISMA guidelines) to harmonize data. Contact original study authors for raw datasets to perform meta-analyses, adjusting for covariates like species-specific metabolic rates or exposure durations .
Q. How can researchers design ecotoxicological studies to assess the long-term environmental persistence of this compound?
- Methodological Answer : Use microcosm experiments simulating natural ecosystems (e.g., soil-water systems) to monitor degradation kinetics. Measure half-life (t1/2) under varying conditions (pH, UV exposure, microbial activity). High-resolution mass spectrometry (HRMS) can identify degradation byproducts and quantify bioaccumulation factors in aquatic organisms .
- Statistical Approach : Multivariate regression models should account for environmental variables (e.g., organic carbon content, temperature). Include positive controls (e.g., DEHP) to benchmark persistence against well-characterized phthalates .
Q. Data Contradiction and Validation
Q. What protocols address conflicting results in endocrine disruption assays for this compound?
- Methodological Answer : Standardize assay conditions using OECD Test Guidelines (e.g., TG 455 for estrogen receptor transactivation). Cross-validate findings with orthogonal methods, such as receptor-binding assays and transcriptomic profiling. Report results with confidence intervals to quantify uncertainty .
- Case Study : A 2012 study identified discrepancies in androgen receptor antagonism between rodent models and human cell lines. Replicating experiments with humanized transgenic mice resolved these differences, highlighting species-specific receptor affinities .
Q. Methodological Resources Table
Properties
CAS No. |
85851-80-5 |
---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(3-ethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-8-15-22(7-3)18-20-30-26(28)24-17-12-11-16-23(24)25(27)29-19-13-9-10-14-21(4)6-2/h11-12,16-17,21-22H,5-10,13-15,18-20H2,1-4H3 |
InChI Key |
NYYCJHCPPINKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origin of Product |
United States |
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